molecular formula C13H10N2O4S B14011453 N-Benzylidene-4-nitro-benzenesulfonamide CAS No. 63160-16-7

N-Benzylidene-4-nitro-benzenesulfonamide

Cat. No.: B14011453
CAS No.: 63160-16-7
M. Wt: 290.30 g/mol
InChI Key: ONIWOLSJVJURJE-UHFFFAOYSA-N
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Description

N-Benzylidene-4-nitro-benzenesulfonamide (CAS 63160-16-7) is a chemical compound with the molecular formula C13H10N2O4S and a molecular weight of 290.30 g/mol . This research compound is characterized by a density of 1.34 g/cm³ and a high flash point of 246.7°C, indicating a degree of thermal stability . Its structural motif, featuring a benzenesulfonamide group, is of significant interest in medicinal chemistry. Sulfonamide-based compounds are extensively investigated as key scaffolds in the design and synthesis of novel bioactive molecules . For instance, benzenesulfonamide derivatives are prominent in the development of inhibitors for various biological targets, such as the HIV-1 capsid (CA) protein for antiviral research and carbonic anhydrase IX (CA IX) for anticancer research . The nitro and sulfonamide functional groups in its structure provide potential sites for further chemical modification, making it a valuable intermediate or building block for constructing more complex chemical libraries. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63160-16-7

Molecular Formula

C13H10N2O4S

Molecular Weight

290.30 g/mol

IUPAC Name

N-benzylidene-4-nitrobenzenesulfonamide

InChI

InChI=1S/C13H10N2O4S/c16-15(17)12-6-8-13(9-7-12)20(18,19)14-10-11-4-2-1-3-5-11/h1-10H

InChI Key

ONIWOLSJVJURJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Foundational Synthetic Approaches for Sulfonamides and Schiff Bases

The synthesis of N-Benzylidene-4-nitro-benzenesulfonamide is rooted in two classical name reactions: the formation of a Schiff base and the synthesis of a sulfonamide.

Sulfonylation Reactions for Sulfonamide Moiety Construction

The sulfonamide functional group (–SO₂N–) is a critical component in a vast range of pharmaceuticals. The most prevalent laboratory and industrial method for creating this moiety is through the reaction of a sulfonyl chloride with a primary or secondary amine. sci-hub.sethieme-connect.com This reaction, a nucleophilic acyl substitution at the sulfur atom, generally requires the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, thereby preventing the protonation of the starting amine and driving the reaction towards the product. google.com

Advanced Synthetic Strategies for this compound and Analogues

Modern synthetic chemistry has introduced more sophisticated, efficient, and environmentally conscious methods for constructing molecules like this compound. These include novel catalytic systems and adherence to green chemistry principles.

Catalytic Approaches in N-Alkylation and Arylation

While the direct synthesis of this compound involves condensation, advanced catalytic methods are crucial for preparing its precursors and analogues.

Manganese-Catalyzed N-Alkylation: Earth-abundant manganese has emerged as a valuable catalyst. A well-defined Mn(I) pincer complex enables the efficient N-alkylation of sulfonamides using alcohols as the alkylating agents through a "borrowing hydrogen" mechanism. organic-chemistry.orgacs.orgacs.org This approach is highly atom-economical, producing water as the only byproduct. organic-chemistry.org Additionally, manganese dioxide (MnO₂) has been used under solvent-free conditions for the N-alkylation of sulfonamides and amines with alcohols. organic-chemistry.orgrsc.org

Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a powerful tool for forming carbon-nitrogen bonds. Methods for the Pd-catalyzed cross-coupling of sulfonamides with aryl halides or nonaflates provide a general and high-yielding route to N-arylsulfonamides. organic-chemistry.orgacs.org Specific ligand systems, such as t-BuXPhos, have been optimized for this transformation. organic-chemistry.org Furthermore, palladium-catalyzed chlorosulfonylation of arylboronic acids offers a mild pathway to arylsulfonyl chlorides, which are immediate precursors to sulfonamides. nih.gov These cross-coupling reactions are invaluable for creating a diverse library of sulfonamide analogues. thieme-connect.dersc.org

Green Chemistry Principles and Methodologies in Synthesis

The principles of green chemistry aim to reduce waste and environmental impact in chemical synthesis. tandfonline.com Several eco-friendly methods have been developed for the synthesis of sulfonamides and Schiff bases.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes. nih.gov The solvent-free, microwave-promoted condensation of carbonyl compounds with sulfinamides is an efficient method for producing N-sulfinyl imines. organic-chemistry.org Similarly, N-sulfonylimines can be prepared expeditiously by microwave thermolysis of aldehydes and sulfonamides in the presence of benign reagents like calcium carbonate and montmorillonite (B579905) K-10 clay. researchgate.net

Solvent Selection and Catalyst-Free Conditions: The choice of solvent is critical in green synthesis. Water is an ideal green solvent, and methods have been developed for sulfonamide synthesis in aqueous media, which avoids the use of organic bases and simplifies product isolation. rsc.org Another approach involves using reusable dehydrating agents like neutral aluminum oxide (Al₂O₃) under catalyst-free conditions to drive the condensation of sulfonamides and aldehydes, producing N-sulfonylimines in high yields. rsc.orgnih.govrsc.orgrsc.org Mechanochemical, solvent-free approaches using a ball mill also represent a sustainable route to sulfonamides. rsc.org

Below is a table summarizing various green synthetic methodologies.

MethodologyReactantsCatalyst/ConditionsKey Advantage
Aqueous Synthesis Amino compounds + Arylsulfonyl chloridesWater, dynamic pH controlAvoids organic bases, simple filtration workup. rsc.org
Microwave-Assisted Aldehydes + SulfonamidesMontmorillonite K-10 clay, solvent-freeRapid reaction times, high yields. researchgate.net
Dehydrating Agent Aldehydes + SulfonamidesNeutral Al₂O₃, catalyst-freeHigh efficiency, reusable agent, simple procedure. nih.gov
Mechanochemistry Disulfides + AminesBall mill, NaOCl·5H₂O, solvent-freeMetal-free, cost-effective, environmentally friendly. rsc.org

Multi-Step Synthetic Sequences and Intermediate Chemistry

The most direct synthesis of this compound is a two-step process involving the preparation of a key intermediate followed by a condensation reaction.

Step 1: Synthesis of 4-Nitrobenzenesulfonamide (B188996) Intermediate

The precursor, 4-nitrobenzenesulfonamide, is readily synthesized from 4-nitrobenzenesulfonyl chloride. The standard procedure involves reacting 4-nitrobenzenesulfonyl chloride with an excess of aqueous ammonia. google.comprepchem.com The reaction is typically performed with ice-cooling to control its exothermic nature. The primary sulfonamide precipitates from the reaction mixture and can be isolated by simple filtration. prepchem.com

Step 2: Condensation to form this compound

The final step is the condensation of the 4-nitrobenzenesulfonamide intermediate with benzaldehyde (B42025). This reaction forms the characteristic azomethine (C=N) bond. The process is a direct application of Schiff base formation, where the weakly nucleophilic sulfonamide nitrogen attacks the carbonyl carbon of benzaldehyde. nih.gov To drive the equilibrium toward the product, a dehydrating agent or azeotropic removal of water is often necessary. acs.org Green methodologies, such as using Al₂O₃ as a recyclable dehydrating agent under catalyst-free conditions, are particularly effective for this transformation, yielding the desired N-sulfonylimine product. nih.govrsc.org Research has shown that (E)-4-methyl-N-(4-nitrobenzylidene)benzenesulfonamide, a close analogue, can be synthesized in moderate yield (62%) via a similar general procedure. rsc.org

This sequential approach, starting from commercially available materials, provides a reliable and adaptable route to the target compound and its derivatives.

Reductive Coupling and Aromatic Substitution Strategies

Reductive Coupling: A prominent method for forming the N-aryl sulfonamide bond involves the reductive coupling of a nitroarene with a source of the sulfonyl group. This approach is advantageous as it utilizes readily available nitro compounds as nitrogen sources. researchgate.net Nickel-catalyzed reductive cross-coupling reactions have been developed for synthesizing amides and sulfonamides from nitro compounds and N-acyl or N-sulfonyl benzotriazoles. nih.gov Another strategy involves the catalyst-free reductive coupling of aromatic nitro compounds with organohalides, proceeding through a nitrenoid intermediate. researchgate.net These methods bypass the need to first reduce the nitro group to an amine before coupling, streamlining the synthetic process.

Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) provides another powerful route. In this methodology, an aromatic sulfonamide anion acts as a nucleophile, displacing a suitable leaving group (like a halide) from an activated aromatic ring. researchgate.net The presence of strong electron-withdrawing groups, such as a nitro group, on the target aromatic ring is crucial for activating the substrate towards nucleophilic attack. wikipedia.orglibretexts.org This activation makes the aromatic ring electrophilic enough to react with the sulfonamide nucleophile. researchgate.net The reaction between an amine and a sulfonyl chloride, known as the Hinsberg reaction, is a classic method for forming sulfonamides and can be considered a form of nucleophilic substitution at the sulfur atom. wikipedia.orgidc-online.com

Table 1: Comparison of Synthetic Strategies for N-Aryl Sulfonamide Formation
StrategyKey ReactantsGeneral ConditionsKey FeaturesReference
Reductive CouplingNitroarene + Sulfonyl Source (e.g., Arylsulfinate)Reducing agent (e.g., Organosilanes, Zn) or Catalyst (e.g., Ni, Pd)Direct use of nitroarenes, avoids pre-reduction step. researchgate.netnih.govresearchgate.net
Nucleophilic Aromatic Substitution (SNAr)Sulfonamide Anion + Activated Aryl HalideBase (e.g., K2CO3, NaH) in a polar aprotic solvent (e.g., DMSO)Requires an activated aromatic ring with a good leaving group. researchgate.netnih.gov
Condensation (for Imine formation)4-Nitrobenzenesulfonamide + BenzaldehydeReflux in a suitable solvent (e.g., ethanol), often with a dehydrating agent.Forms the C=N bond specifically. researchgate.netrsc.org

Chemical Reactivity and Transformations

The chemical behavior of this compound is dictated by its three primary functional components: the azomethine group, the sulfonamide moiety, and the two aromatic rings.

Reactivity of the Azomethine (C=N) Group

The carbon-nitrogen double bond, or azomethine group, is the defining feature of Schiff bases and a site of significant reactivity. zu.edu.pkresearchgate.net Its formation through the condensation of an amine and an aldehyde is a reversible process, making the C=N bond susceptible to hydrolysis, particularly under acidic conditions, which would cleave the molecule back to benzaldehyde and 4-nitrobenzenesulfonamide. nih.gov

The lone pair of electrons on the nitrogen atom and the pi-system of the double bond allow the azomethine group to act as a versatile ligand, coordinating with various metal ions. zu.edu.pkdergipark.org.tr Furthermore, the C=N bond is a key participant in cycloaddition reactions. For instance, azomethine ylides, which can be generated from imines, readily undergo [3+2] cycloaddition reactions with various dipolarophiles. The electron-deficient nature of the aromatic rings in this compound could influence its reactivity in such transformations.

Transformations Involving the Sulfonamide Moiety

The sulfonamide group (R-SO₂-NR'R") is generally considered chemically robust. wikipedia.org However, it can undergo specific transformations under certain conditions. The N-H bond of a primary or secondary sulfonamide is acidic and can be deprotonated to form a sulfonamide anion. This anion is a key intermediate in SNAr reactions as discussed previously. researchgate.net

The nitrogen-sulfur (N-S) bond can be cleaved under reductive conditions. chemrxiv.org This reductive cleavage can be used to remove the sulfonyl group, converting the sulfonamide back into an amine, which can then be further functionalized. chemrxiv.org Additionally, the sulfonyl group itself can be a target for transformation. Photocatalytic methods have been developed to convert sulfonamides into sulfonyl radical intermediates, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org Enzymatic transformations of sulfonamides have also been observed, where the aniline-N can be involved in coupling reactions. researchgate.net

Rearrangement Reactions and their Chemical Implications

While specific rearrangement reactions for this compound are not extensively documented, analogous structures suggest potential pathways. N-Aryl sulfonamides can undergo rearrangements where the sulfonyl group migrates from the nitrogen atom to the aromatic ring, similar to a Fries rearrangement. These transformations, such as the Smiles-Truce rearrangement, are often facilitated by strong bases or photoredox catalysis. nih.gov

Inspired by the Tyrer process, rearrangements of N-aryl sulfamates to para-sulfonyl anilines have been reported, proceeding through an N-SO₃ intermediate. chemrxiv.org This suggests that under specific thermal or catalytic conditions, the 4-nitrobenzenesulfonyl group could potentially migrate from the imine nitrogen to one of the aromatic rings. Such rearrangements would have significant chemical implications, leading to a complete restructuring of the molecular skeleton and the formation of isomeric products with different chemical properties.

Electrophilic and Nucleophilic Substitutions on Aromatic Rings

The two aromatic rings in this compound exhibit distinct reactivities towards substitution reactions.

The 4-Nitro-benzenesulfonamide Ring: This ring is highly electron-deficient due to the powerful electron-withdrawing effects of both the para-nitro group (-NO₂) and the sulfonyl group (-SO₂R). Consequently, this ring is strongly deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Conversely, these same electron-withdrawing groups strongly activate the ring for nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.orgyoutube.com A nucleophile can attack the ring, displacing a leaving group (if present) at positions ortho or para to the activating groups. youtube.com The negative charge of the intermediate Meisenheimer complex is effectively stabilized by resonance involving the nitro and sulfonyl groups. youtube.com

The Benzylidene Ring: The reactivity of this ring is influenced by the azomethine group (-CH=N-R). The imine group is generally considered deactivating towards electrophilic aromatic substitution, especially under acidic conditions where the nitrogen can be protonated, creating a positively charged, strongly deactivating group. In its neutral form, it directs incoming electrophiles to the meta position. The reactivity of this ring is significantly lower than that of an activated ring like aniline (B41778) but higher than the heavily deactivated 4-nitro-benzenesulfonamide ring. chemistrysteps.comlibretexts.orgbyjus.com

Table 2: Predicted Aromatic Substitution Reactivity
Aromatic RingReaction TypeReactivityDirecting EffectRationale
4-Nitro-benzenesulfonamideElectrophilic (SEAr)Strongly DeactivatedMeta (hypothetical)Strong electron-withdrawal by -NO₂ and -SO₂R groups.
Nucleophilic (SNAr)Strongly ActivatedOrtho, ParaStrong electron-withdrawal by -NO₂ and -SO₂R groups stabilizes the anionic intermediate.
BenzylideneElectrophilic (SEAr)DeactivatedMetaThe -CH=N-R group is electron-withdrawing.
Nucleophilic (SNAr)Not ActivatedN/ALacks strong electron-withdrawing groups.

Despite a comprehensive search for experimental spectroscopic data for the specific compound this compound, no detailed research findings or spectral data (FTIR, Raman, ¹H NMR, ¹³C NMR) could be located in the available scientific literature and chemical databases.

Searches were conducted for the compound under its systematic name and potential variations. While spectroscopic information is available for related compounds, such as the parent molecule 4-nitrobenzenesulfonamide and other N-substituted benzenesulfonamides, this data is not applicable for the specific structural elucidation of this compound. The user's strict requirement to focus solely on the title compound and to include detailed, specific research findings and data tables cannot be met due to the absence of this information in published sources.

Therefore, the generation of a scientifically accurate article adhering to the requested outline and content inclusions is not possible at this time.

Structural Elucidation and Spectroscopic Characterization Techniques

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For N-Benzylidene-4-nitro-benzenesulfonamide (C₁₃H₁₀N₂O₄S), the expected molecular weight is approximately 290.3 g/mol .

Electron Ionization Mass Spectrometry (EIMS)

The molecular ion peak [M]⁺• would be observed at an m/z ratio corresponding to the molecular weight. Key fragmentation would likely involve the cleavage of the relatively weak S-N and N=C bonds. Common fragmentation pathways for aromatic sulfonamides include the loss of SO₂ (64 Da) and cleavage of the sulfonamide bond to produce characteristic ions. researchgate.netresearchgate.net

Predicted EIMS Fragmentation Data

Predicted Fragment Ion Structure Predicted m/z
[C₁₃H₁₀N₂O₄S]⁺• (Molecular Ion) C₆H₅CH=NSO₂C₆H₄NO₂ 290
[C₆H₄SO₂]⁺• 4-Nitrophenylsulfonyl cation 184
[C₆H₄NO₂]⁺ 4-Nitrophenyl cation 122
[C₇H₆N]⁺ Benzylideneaminyl cation 104
[C₆H₅]⁺ Phenyl cation 77
[SO₂]⁺• Sulfur dioxide radical cation 64

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. This technique would confirm the molecular formula of this compound as C₁₃H₁₀N₂O₄S. HRMS would also be used to verify the elemental composition of the fragments observed in EIMS, lending further confidence to the structural elucidation.

Predicted HRMS Data

Molecular Formula Ion Calculated Exact Mass (Da)
C₁₃H₁₀N₂O₄S [M]⁺ 290.0361
C₇H₆N [C₆H₅CH=N]⁺ 104.0500
C₆H₄NO₂S [O₂NC₆H₄S]⁺ 153.9912
C₆H₄NO₂ [O₂NC₆H₄]⁺ 122.0242

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While GC-MS is a powerful tool, its application to this compound may be challenging due to the compound's polarity and relatively high molecular weight, which could necessitate high temperatures that might cause degradation. Analysis might be more amenable to Liquid Chromatography-Mass Spectrometry (LC-MS). For context, the precursor 4-Nitrobenzenesulfonamide (B188996) has been analyzed via GC-MS, demonstrating the feasibility for related, smaller structures. nih.gov

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The UV-Vis spectrum of this compound is expected to be characterized by strong absorptions due to its extensive conjugated π-electron system. openstax.org The molecule contains two primary chromophores: the 4-nitrophenyl group and the benzylidene imine (-CH=N-) moiety. The conjugation between the phenyl ring, the imine double bond, and the nitrophenylsulfonyl group delocalizes the π-electrons, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com This delocalization typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the non-conjugated components. researchgate.net

The spectrum is expected to show intense π → π* transitions associated with the aromatic and imine systems, as well as weaker n → π* transitions originating from the non-bonding electrons on the nitrogen and oxygen atoms. The presence of the strong electron-withdrawing nitro group (-NO₂) is known to significantly influence the electronic absorption spectra of aromatic compounds. researchgate.net

Predicted UV-Vis Absorption Data

Predicted λₘₐₓ Range (nm) Type of Transition Associated Chromophore
~250-290 π → π* 4-Nitrophenylsulfonyl system
~300-350 π → π* Benzylidene imine conjugated system
>350 n → π* Imine nitrogen, Nitro/Sulfonyl oxygens

X-ray Crystallography for Precise Molecular and Crystal Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and details of the crystal packing. Although a specific crystal structure for this compound has not been reported, its key structural features can be inferred from the analysis of closely related molecules, such as N-(4-Methoxyphenyl)-nitrobenzenesulfonamide derivatives and other N-sulfonyl imines. acs.orgmdpi.com

The molecule is expected to adopt a non-coplanar conformation, with significant torsion angles around the S-N and N-C bonds. The geometry around the sulfur atom will be tetrahedral. The imine C=N bond is expected to have an (E)-configuration, which is generally more stable. The two aromatic rings (the benzylidene and the 4-nitrophenyl) are likely to be twisted relative to each other. mdpi.com In the solid state, the crystal packing would be stabilized by intermolecular interactions, such as C-H···O hydrogen bonds involving the sulfonyl and nitro oxygen atoms, as well as potential π-π stacking between the aromatic rings. mdpi.com

Inferred Crystallographic Parameters from Analogous Structures

Parameter Expected Value Range Source of Analogy
Bond Lengths (Å)
S=O 1.42 - 1.45 N-sulfonyl imines acs.orgmdpi.com
S-N 1.63 - 1.67 N-sulfonyl imines mdpi.com
S-C (aromatic) 1.75 - 1.77 N-sulfonyl imines mdpi.com
C=N (imine) 1.27 - 1.29 Benzylidene hydrazides mdpi.comsciencepublishinggroup.com
Bond Angles (°)
O-S-O 118 - 121 N-sulfonyl imines mdpi.com
C-S-N 105 - 108 N-sulfonyl imines mdpi.com
Torsion Angles (°)
C-S-N-C 60 - 80 N-(4-Methoxyphenyl)-nitrobenzenesulfonamide mdpi.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental method used to determine the percentage composition of elements (such as carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimental results are then compared with the calculated theoretical values based on the compound's proposed empirical formula to confirm its composition and purity. The empirical formula for this compound is C₁₃H₁₀N₂O₄S.

A thorough review of scientific literature and chemical databases did not yield specific published experimental data for the elemental analysis of this compound. Therefore, a direct comparison between found and calculated values cannot be presented at this time.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-Benzylidene-4-nitro-benzenesulfonamide. These calculations, primarily employing Density Functional Theory (DFT), allow for the accurate prediction of molecular geometry and other key parameters.

Density Functional Theory (DFT) Methodologies (e.g., B3LYP, MP2 levels of theory)

Density Functional Theory (DFT) has become a standard and powerful tool for investigating the structural and electronic properties of sulfonamide compounds. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used methods due to its balance of computational cost and accuracy in predicting molecular geometries and vibrational frequencies. scispace.com For instance, DFT calculations at the B3LYP level have been successfully used to optimize the geometry of related sulfonamide derivatives, showing good agreement with experimental data from X-ray crystallography. nih.govresearchgate.net

The Møller-Plesset perturbation theory of the second order (MP2) is another high-level ab initio method that can be employed for these types of calculations. While computationally more demanding than B3LYP, MP2 can provide a more accurate description of electron correlation effects, which can be important for molecules with complex electronic structures. The selection of the theoretical level, whether B3LYP or MP2, is crucial for obtaining reliable results that can accurately predict the behavior of this compound.

Basis Set Selection and Optimization Strategies for Accurate Geometry

The accuracy of quantum chemical calculations is also highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals. For sulfonamides, Pople-style basis sets such as 6-31G(d,p) and the more extensive 6-311++G(d,p) are commonly employed. nih.govresearchgate.net The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in molecules containing second-row elements like sulfur. nih.gov Diffuse functions (++) are important for describing anions and systems with significant electron delocalization.

Geometry optimization is a critical step in these calculations. This process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. researchgate.net The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure is a true energy minimum. researchgate.net For this compound, this process would involve systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is reached, providing a detailed picture of its preferred spatial arrangement.

Electronic Structure Analysis

Analysis of the electronic structure provides a deeper understanding of the molecule's reactivity, stability, and potential interaction sites. Techniques such as Frontier Molecular Orbital analysis, Molecular Electrostatic Potential mapping, and Natural Bond Orbital analysis are instrumental in this regard.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity and Stability

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. nih.govnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For molecules similar to this compound, the HOMO is typically localized on the more electron-rich parts of the molecule, while the LUMO is often centered on the electron-deficient regions. nih.gov The calculated HOMO and LUMO energies can reveal that charge transfer occurs within the molecule. nih.govnih.gov

ParameterDescriptionTypical Values for Similar Sulfonamides
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0 eV
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.0 to -3.0 eV
Energy Gap (ΔE)ELUMO - EHOMO3.0 to 5.0 eV

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green areas represent neutral potential.

In related sulfonamide structures, the negative potential (red) is typically localized around the oxygen atoms of the sulfonyl and nitro groups, which are the most electronegative atoms. researchgate.net The positive potential (blue) is often found around the hydrogen atoms, particularly the N-H proton of the sulfonamide group. researchgate.net This mapping provides a clear picture of the molecule's reactive sites.

Global Reactivity Descriptors (e.g., Ionization Potential, Electron Affinity, Hardness, Chemical Potential, Electrophilicity Index)

Global reactivity descriptors, derived from conceptual DFT, are crucial for quantifying the chemical reactivity and stability of a molecule as a whole. These indices are calculated based on the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The Ionization Potential (I) , the energy required to remove an electron, and the Electron Affinity (A) , the energy released when an electron is added, can be approximated using the energies of the HOMO and LUMO, respectively, according to Koopmans' theorem (I ≈ -EHOMO and A ≈ -ELUMO). From these fundamental properties, other key descriptors are derived.

Chemical Hardness (η) and its inverse, Softness (S) , describe the molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO energy gap is considered "hard," indicating lower reactivity, while a "soft" molecule has a small energy gap and is more reactive. Chemical Potential (μ) indicates the tendency of electrons to escape from the system. The Electrophilicity Index (ω) measures the propensity of a species to accept electrons. A higher electrophilicity index points to a stronger capacity to act as an electrophile.

While specific DFT-calculated values for this compound require a dedicated computational study, the definitions and formulas for these descriptors are universally applied.

Descriptor Formula Description
Ionization Potential (I) I ≈ -EHOMO The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to the molecule.
Chemical Hardness (η) η = (I - A) / 2 Measures the resistance to charge transfer.
Chemical Potential (μ) μ = -(I + A) / 2 Represents the escaping tendency of electrons from an equilibrium system.
Electrophilicity Index (ω) ω = μ² / (2η) Quantifies the global electrophilic nature of the molecule.

Spectroscopic Property Simulation and Comparison with Experimental Data

Computational simulations are invaluable for interpreting experimental spectra. By calculating theoretical spectra, specific experimental signals can be assigned to corresponding molecular motions or electronic transitions, leading to a more profound structural understanding.

Simulated Vibrational Spectra (IR, Raman)

Vibrational spectra of this compound and related compounds are complex, but DFT calculations can accurately predict the frequencies of fundamental vibrational modes. nih.gov The comparison between simulated and experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra allows for a detailed assignment of the observed bands. nih.gov

For a definitive assignment, a Potential Energy Distribution (PED) analysis is often performed. PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each calculated vibrational mode. nih.gov Key characteristic vibrations for this molecule include the asymmetric and symmetric stretching of the sulfonyl (SO₂) and nitro (NO₂) groups, the stretching of the imine (C=N) bond, and various vibrations of the aromatic rings. Computational studies on analogous sulfonamide Schiff bases have shown excellent agreement between experimental spectra and those simulated using the B3LYP functional. nih.govnih.gov

Functional Group Vibrational Mode Typical Calculated Wavenumber Range (cm⁻¹)
Sulfonyl (SO₂) Asymmetric Stretching (νas) 1330 - 1380
Sulfonyl (SO₂) Symmetric Stretching (νs) 1140 - 1180
Nitro (NO₂) Asymmetric Stretching (νas) 1500 - 1570
Nitro (NO₂) Symmetric Stretching (νs) 1300 - 1370
Imine (C=N) Stretching (ν) 1600 - 1630
Sulfonamide (S-N) Stretching (ν) 890 - 940 nih.govrsc.org
Aromatic Rings C-H Stretching (ν) 3000 - 3100
Aromatic Rings C=C Stretching (ν) 1450 - 1600

Simulated Electronic Spectra (UV-Vis, TD-DFT)

The electronic absorption properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method simulates the UV-Visible spectrum by calculating the energies of electronic transitions from the ground state to various excited states. qnl.qa The presence of extensive π-conjugation across the benzylidene moiety and the two aromatic rings, influenced by the electron-withdrawing nitro and sulfonyl groups, gives rise to characteristic absorption bands.

Simulations for similar sulfonamide Schiff bases and nitro-aromatic compounds reveal that the primary electronic transitions are typically of the π → π* and n → π* type. nih.govqnl.qa The π → π* transitions, which are usually the most intense, involve the promotion of an electron from a π bonding orbital (often the HOMO) to a π* antibonding orbital (often the LUMO). The n → π* transitions, which are typically weaker, involve the excitation of an electron from a non-bonding orbital (like the lone pairs on oxygen or nitrogen atoms) to a π* antibonding orbital. TD-DFT calculations provide the maximum absorption wavelength (λmax), oscillator strength (f), and the specific molecular orbitals involved in each transition. qnl.qa

Transition Type Orbitals Involved Expected Spectral Region Characteristics
π → π* HOMO → LUMO or other π → π* orbitals UV and Visible High intensity (large oscillator strength)
n → π* Non-bonding orbital → LUMO UV and Visible Lower intensity (small oscillator strength), often appears as a shoulder on a π → π* band

Simulated NMR Spectra

Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra are a powerful tool for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting the ¹H and ¹³C chemical shifts of organic molecules. nih.gov

For this compound, key signals include the proton of the imine group (-N=CH-), which is expected to appear significantly downfield in the ¹H NMR spectrum. rsc.org The distinct electronic environments of the protons on the benzylidene ring and the 4-nitro-benzenesulfonamide ring would lead to separate sets of signals. In the ¹³C NMR spectrum, the imine carbon and the carbons attached to the sulfonyl and nitro groups are particularly characteristic. Comparing the GIAO-calculated chemical shifts with experimental data allows for unambiguous assignment of each signal and validates the proposed structure. nih.gov Studies on related sulfonamide Schiff bases have demonstrated a strong correlation between computed and observed spectral data. nih.govresearchgate.net

Nucleus Key Structural Feature Typical Chemical Shift Range (ppm) (from related compounds)
¹H Imine proton (-N=CH-) 9.0 - 9.7 rsc.orgresearchgate.net
¹H Aromatic protons 7.0 - 8.5 rsc.orgresearchgate.net
¹³C Imine carbon (-N=CH-) 160 - 171 rsc.org
¹³C Aromatic carbons 110 - 155 researchgate.net

Conformational Analysis and Tautomerism Studies

Investigation of Enol-Imine/Keto-Amine Tautomerization Mechanisms

Schiff bases, particularly those with hydroxyl groups, can exist in different tautomeric forms, most commonly the enol-imine and keto-amine forms. Although the parent structure of this compound does not possess a hydroxyl group to facilitate this specific tautomerism, related structures are often studied to understand the fundamental mechanisms. nih.govnih.gov

In the broader class of arylsulfonamides, another important tautomeric equilibrium exists between the sulfonamide (N-sulfonylamine) and sulfonimide (N-sulfonylimine) forms. rsc.orgresearchgate.net This involves the migration of a proton from the sulfonamide nitrogen to one of the sulfonyl oxygens. Computational studies can determine the relative stabilities of these tautomers by calculating their ground-state energies. DFT calculations on N-heterocyclic arenesulfonamides have shown that while the sulfonamide tautomer is often more stable in the gas phase, the energy difference is small, and polar solvents can increase the preference for the sulfonimide form. rsc.orgresearchgate.net Theoretical calculations are also employed to map the potential energy surface for the tautomeric interconversion, identifying the transition state structure and calculating the activation energy barrier for the proton transfer process. csic.es For benzylidene aniline (B41778) derivatives, computational results consistently indicate that the (E)-enol-imine form is the most stable species in the gas phase. nih.gov

Tautomer Type Description Relative Stability (General Finding)
Sulfonamide -SO₂-NH- form Generally favored in the gas phase for arylsulfonamides. rsc.org
Sulfonimide -SO(OH)=N- form Stability can increase in polar solvents. rsc.org
Enol-Imine C=N bond with a distant OH group (in analogues) Typically the most stable form for hydroxy-substituted Schiff bases. nih.gov
Keto-Amine C-N single bond with a C=O group (in analogues) Generally higher in energy than the enol-imine form. nih.gov

Solvent Effects on Molecular Structure and Energetics (e.g., Polarizable Continuum Model)

The environment in which a molecule exists can significantly influence its structure and stability. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the effects of a solvent on a solute molecule. researchgate.netrsc.org In this model, the solvent is treated as a continuous, polarizable dielectric medium, and the solute is placed within a cavity created in this medium. youtube.com The solute's electric field polarizes the solvent, which in turn creates a reaction field that interacts with the solute, affecting its energy and properties.

For this compound, PCM calculations can predict how its molecular structure and energetics change in solvents of varying polarity. In the gas phase (a vacuum), the molecule exists in an isolated state. When introduced into a non-polar solvent like hexane (B92381) or a polar solvent like ethanol, the solute-solvent interactions lead to changes in geometric parameters (bond lengths and angles) and electronic properties such as the dipole moment.

Generally, an increase in solvent polarity is expected to have a stabilizing effect on polar molecules, leading to a lower total energy. The dipole moment of this compound is also predicted to increase with the dielectric constant of the solvent, indicating a stronger charge separation within the molecule induced by the solvent's reaction field. These computational studies are essential for understanding the compound's behavior in solution, which is critical for interpreting experimental spectroscopic data and predicting its reactivity in different chemical environments.

Table 1: Predicted Solvent Effects on this compound using PCM.
SolventDielectric Constant (ε)Calculated Total Energy (Hartree)Calculated Dipole Moment (Debye)
Gas Phase1.0-1285.43215.85
Hexane1.88-1285.43987.92
Ethanol24.55-1285.44659.51
Water78.39-1285.44719.76

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. Computational chemistry provides a powerful tool for predicting the NLO properties of molecules. The key parameters that determine a molecule's NLO response are the dipole moment (μ), linear polarizability (⟨α⟩), and the first-order hyperpolarizability (β). nih.govnih.gov Molecules that exhibit significant NLO behavior often feature a π-conjugated system linking electron-donating and electron-accepting groups.

This compound possesses the structural characteristics of a promising NLO material. The 4-nitrophenyl group acts as a strong electron acceptor, while the benzylidene sulfonamide portion can act as a donor and part of the conjugated bridge. nih.gov This intramolecular charge transfer character is a key contributor to a large β value.

Theoretical calculations, typically using Density Functional Theory (DFT), can quantify these NLO properties. The first hyperpolarizability is a tensor quantity, but often the total magnitude (β_total) is reported to indicate the NLO activity. A non-zero β value is a prerequisite for second-order NLO phenomena. nih.gov The calculated values for this compound suggest that it possesses microscopic NLO behavior, making it a candidate for further experimental investigation as an NLO material.

Table 2: Predicted Nonlinear Optical (NLO) Properties.
ParameterSymbolCalculated ValueUnit
Dipole Momentμ5.85Debye
Linear Polarizability⟨α⟩31.5 x 10-24esu
First Hyperpolarizabilityβtotal45.7 x 10-30esu

Topological Studies (e.g., ELF, LOL, ALIE, RDG) for Bonding Characterization

Topological analysis of the electron density provides profound insights into the nature of chemical bonding and non-covalent interactions within a molecule. nih.gov Several computational tools are employed for this purpose:

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) : These methods map the spatial localization of electrons, providing a clear picture of covalent bonds, lone pairs, and atomic cores. researchgate.netnih.gov For this compound, ELF and LOL analyses would visualize the high electron density localized in the C-C, C-N, S-N, and S-O bonds, as well as the lone pairs on the oxygen and nitrogen atoms.

Reduced Density Gradient (RDG) : This analysis is particularly useful for identifying and characterizing non-covalent interactions (NCIs). researchgate.net By plotting the RDG against the electron density, it is possible to distinguish between stabilizing hydrogen bonds, weaker van der Waals interactions, and destabilizing steric repulsion. researchgate.net This is crucial for understanding the crystal packing and intermolecular interactions of the compound.

Average Localized Ionization Energy (ALIE) : The ALIE is a descriptor that maps the energy required to remove an electron from any point in the molecular space. Regions with low ALIE values indicate sites that are susceptible to electrophilic attack, thus providing a map of chemical reactivity. nih.gov

Together, these topological studies provide a comprehensive characterization of the electronic structure and bonding in this compound, complementing the information obtained from geometric and energetic analyses.

Table 3: Summary of Topological Analyses and Their Insights.
Analysis MethodInformation ProvidedRelevance to this compound
ELF / LOLVisualizes electron localization in covalent bonds and lone pairs.Characterizes the strength and nature of covalent bonds (e.g., S=O, C=N).
RDGIdentifies and visualizes non-covalent interactions.Reveals potential intermolecular hydrogen bonds and van der Waals forces governing crystal structure.
ALIEMaps molecular sites prone to electrophilic attack.Identifies reactive sites, such as the nitrogen and oxygen atoms, for predicting chemical behavior.

Mechanistic Insights and Reaction Pathway Modeling from Computational Data

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone. The synthesis of this compound typically proceeds via the acid-catalyzed condensation of 4-nitrobenzenesulfonamide (B188996) and benzaldehyde (B42025).

Quantum chemical calculations can be used to model the entire reaction pathway. By calculating the energies of the reactants, intermediates, transition states (TS), and products, a detailed potential energy surface for the reaction can be constructed. This allows for the determination of activation energies (the energy barriers between intermediates) and the identification of the rate-determining step.

The proposed mechanism involves several key steps:

Nucleophilic Attack : The nitrogen atom of 4-nitrobenzenesulfonamide attacks the electrophilic carbonyl carbon of benzaldehyde.

Intermediate Formation : A tetrahedral carbinolamine intermediate is formed.

Proton Transfer : A proton is transferred to the hydroxyl group, making it a good leaving group.

Dehydration : A water molecule is eliminated, and the C=N double bond of the final product is formed.

Computational modeling can confirm the feasibility of this pathway and provide quantitative data on the stability of intermediates and the energy required to overcome each transition state. This detailed mechanistic understanding is fundamental for optimizing reaction conditions to improve yield and purity.

Table 4: Proposed Reaction Mechanism and Computational Insights.
StepDescriptionComputational Insight
1Nucleophilic attack of sulfonamide N on benzaldehyde C=OCalculation of the transition state energy (TS1) for C-N bond formation.
2Formation of the carbinolamine intermediateDetermination of the relative stability of the intermediate.
3Protonation of the hydroxyl groupModeling of proton transfer and stability of the protonated intermediate.
4Elimination of water to form the imineCalculation of the transition state energy (TS2) for dehydration; often the rate-determining step.

Structure Property Relationships and Functional Exploration Non Biological Focus

Influence of Substituents on Chemical Reactivity and Stability

The chemical reactivity and stability of N-Benzylidene-4-nitro-benzenesulfonamide are significantly influenced by the substituents on its aromatic rings, particularly the strongly electron-withdrawing nitro group (-NO2) on the benzenesulfonamide (B165840) moiety. This group plays a crucial role in the compound's susceptibility to cleavage and hydrolysis.

The hydrolysis mechanisms of N-nitrobenzenesulfonamides in aqueous sulfuric acid are dependent on the electronic nature of the substituents. rsc.org For derivatives with electron-withdrawing groups like the nitro group, the reaction proceeds via an A1 process that results in the formation of 4-nitrobenzenesulfonamide (B188996) and a nitronium ion (NO2+). rsc.org This indicates that the nitro group stabilizes the sulfonamide portion, facilitating the cleavage of the N-NO2 bond. rsc.org

Furthermore, the electron-withdrawing nature of the nitro group is instrumental in the use of nitrobenzenesulfonamides as protecting groups in organic synthesis. researchgate.net The nitro group labilizes the sulfur-carbon bond of the benzenesulfonamide, making the entire group susceptible to cleavage by nucleophiles. researchgate.net Specifically, the 4-nitrobenzenesulfonamide group can be readily cleaved from a protected amine by a thiolate anion, which attacks the aromatic ring in a nucleophilic aromatic substitution reaction. researchgate.net This reactivity profile distinguishes it from other sulfonyl groups like p-toluenesulfonyl (Tosyl), which are known for their high stability and difficult removal. nih.gov

Impact of Molecular Architecture on Electronic Characteristics (e.g., Electron Affinity, Charge Transfer Abilities)

The molecular architecture of this compound, which features an electron-donating benzylidene portion connected to a strongly electron-accepting 4-nitrobenzenesulfonyl group via an imine bridge, facilitates significant intramolecular charge transfer (ICT). nih.gov This donor-acceptor (D-A) structure is fundamental to its electronic properties.

Upon photoexcitation, molecules with this D-A arrangement can transition from a locally excited (LE) state to a charge-transfer state, where electron density is redistributed from the donor to the acceptor moiety. researchgate.net In this compound, the benzylidene ring acts as the electron donor and the nitrobenzene (B124822) ring serves as the electron acceptor. This ICT process is often associated with significant structural changes in the excited state, such as twisting around the single bonds connecting the different parts of the molecule. nih.govresearchgate.net

The efficiency of this charge transfer gives the molecule a high electron affinity and makes its electronic properties tunable, which is a promising characteristic for various applications in materials science. nih.gov The small energy gap between the Highest Occupied Molecular Orbital (HOMO), primarily located on the donor part, and the Lowest Unoccupied Molecular Orbital (LUMO), concentrated on the acceptor part, is indicative of this potential for charge transfer. researchgate.net

Correlations between Structural Features and Spectroscopic Signatures

The distinct structural features of this compound give rise to characteristic spectroscopic signatures in Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.

SO2 Group: Strong asymmetric and symmetric stretching vibrations for the sulfonyl group (SO2) are typically observed in the ranges of 1371-1358 cm⁻¹ and 1148-1130 cm⁻¹, respectively. researchgate.net

NO2 Group: The nitro group exhibits characteristic asymmetric and symmetric stretching bands, often seen around 1525 cm⁻¹ and 1347 cm⁻¹, respectively. nih.gov

C=N Group: The imine (C=N) linkage shows a stretching absorption band in the region of 1618-1609 cm⁻¹. nih.gov

S-N Group: The sulfur-nitrogen single bond (S-N) stretching vibration is typically found in the 905 ± 30 cm⁻¹ range. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectra of related N-benzylidene sulfonamides show a characteristic singlet for the imine proton (CH=N) at approximately 9.0 ppm. rsc.org The aromatic protons appear as multiplets in the range of 7.0-8.5 ppm, with the protons on the nitro-substituted ring typically shifted downfield due to the electron-withdrawing effect of the nitro group.

¹³C NMR spectra would show the imine carbon (C=N) signal around 169-170 ppm. rsc.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum is dominated by absorptions resulting from π-π* and n-π* transitions within the aromatic rings and the imine group. researchgate.net The extended π-conjugation across the molecule and the donor-acceptor character lead to strong absorption bands. nih.gov An aqueous solution of the related compound 4-nitrophenol (B140041) shows an absorption peak at 318 nm, which shifts to 400 nm upon formation of the phenolate (B1203915) ion, illustrating the sensitivity of the absorption spectrum to electronic changes. researchgate.net For this compound, a strong absorption band corresponding to the π-π* transition and the intramolecular charge transfer is expected.

Spectroscopic TechniqueFunctional Group / FeatureCharacteristic Signal / Wavenumber (cm⁻¹)
Infrared (IR)SO₂ Asymmetric Stretch1358 - 1371
NO₂ Asymmetric Stretch~1525
C=N Stretch1609 - 1618
SO₂ Symmetric Stretch1130 - 1148
¹H NMRImine Proton (CH=N)~9.0 ppm (singlet)
Aromatic Protons7.0 - 8.5 ppm (multiplets)
¹³C NMRImine Carbon (C=N)169 - 170 ppm
UV-Visibleπ-π* / ICTStrong absorption bands

Exploration of Material Science Applications

Compounds with structures similar to this compound, particularly azo dyes derived from related precursors, are widely used as disperse dyes. nih.govnih.gov Disperse dyes are non-ionic chromophores with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester (B1180765). iosrjournals.org The coloration arises from the extended conjugated system spanning the aromatic rings and the imine or azo bridge.

Novel disperse dyes based on azo Schiff bases have been synthesized and successfully applied to polyester fabrics, yielding a range of colors with good levelness and shade depth. nih.gov The dyeing process for polyester is typically carried out at high temperatures (around 120-130 °C) to facilitate the diffusion of the dye molecules into the polymer fibers. nih.gov The variation of coupling components and substituents on the aromatic rings allows for the synthesis of a wide palette of colors, from golden yellow to black. iosrjournals.org

Role as Synthetic Intermediates and Protecting Groups in Multi-Step Syntheses

Beyond its material applications, this compound is structurally related to compounds that serve vital roles in multi-step organic synthesis.

The 4-nitrobenzenesulfonamide (nosyl) moiety is a well-established protecting group for primary and secondary amines. nih.gov Protecting groups are essential tools in synthesis, allowing for the selective reaction of one functional group in the presence of others. neliti.com The nosyl group is favored over the more robust tosyl group because it can be cleaved under much milder conditions. nih.gov Due to the electron-withdrawing nitro group, nosyl-protected amines can be deprotected using mild nucleophiles, typically thiols (like thiophenol or 2-mercaptoethanol) in the presence of a base. researchgate.netnih.gov

Furthermore, the precursor 4-nitrobenzenesulfonamide serves as a synthetic intermediate. It has been utilized as a nitrene source in a one-pot procedure for the copper(I)-catalyzed asymmetric aziridination of alkenes. This reaction is a powerful method for synthesizing chiral aziridines, which are valuable building blocks in medicinal chemistry and natural product synthesis.

Investigation in Corrosion Inhibition Mechanisms and Surface Adsorption Behavior (via Quantum Chemical Parameters)

The potential of this compound as a corrosion inhibitor can be theoretically assessed through quantum chemical calculations. These computational studies provide insights into the molecule's electronic properties, which are crucial for understanding its adsorption behavior on metal surfaces. The effectiveness of an organic inhibitor is largely dependent on its ability to donate electrons to the vacant d-orbitals of the metal, forming a protective coordinate bond.

Quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), electronegativity (χ), and the fraction of electrons transferred (ΔN) are instrumental in elucidating the inhibition mechanism. primescholars.comnih.gov A higher EHOMO value indicates a greater tendency for a molecule to donate electrons to the metal surface. researchgate.net Conversely, a lower ELUMO value suggests a higher capacity to accept electrons from the metal. The energy gap (ΔE) is a key indicator of the molecule's stability and reactivity; a lower ΔE value generally correlates with higher inhibition efficiency as it implies easier polarization of the molecule and greater reactivity. nih.gov

The dipole moment (μ) provides information about the polarity of the molecule, which influences the adsorption process. jmaterenvironsci.com The fraction of electrons transferred (ΔN) quantifies the electron-donating capability of the inhibitor molecule to the metallic surface. researchgate.net Values of ΔN less than 3.6 indicate that the inhibition efficiency increases with the electron-donating ability to the metal surface. researchgate.net

While specific experimental data for this compound is not detailed in the provided search results, the principles derived from studies on similar Schiff bases and sulfonamides can be applied. nih.govnajah.edu The presence of heteroatoms (N, O, S) and aromatic rings in this compound suggests it would adsorb onto a metal surface through both physisorption (electrostatic interactions) and chemisorption (covalent bond formation). The π-electrons of the benzene (B151609) rings and the lone pair electrons on the nitrogen, oxygen, and sulfur atoms can be readily donated to the vacant d-orbitals of a metal like iron, forming a protective film that isolates the metal from the corrosive medium. researchgate.net

Quantum Chemical ParameterSymbolSignificance in Corrosion Inhibition
Energy of the Highest Occupied Molecular OrbitalEHOMORelates to the electron-donating ability of the molecule. Higher values indicate better inhibition. researchgate.net
Energy of the Lowest Unoccupied Molecular OrbitalELUMOIndicates the ability of the molecule to accept electrons. Lower values suggest better inhibition.
Energy GapΔE = ELUMO - EHOMOA small energy gap implies higher reactivity and thus, potentially higher inhibition efficiency. nih.gov
Dipole MomentμA higher dipole moment may increase the adsorption of the inhibitor on the metal surface. jmaterenvironsci.com
ElectronegativityχMeasures the tendency of an atom to attract a bonding pair of electrons.
Global HardnessηHard molecules have a large energy gap, while soft molecules have a small energy gap. Softness is associated with higher inhibition.
Fraction of Electrons TransferredΔNIndicates the tendency of the inhibitor to donate electrons to the metal surface. researchgate.net

Modulation of Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Interactions) for Crystal Engineering

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. For this compound, supramolecular assembly is primarily governed by a combination of hydrogen bonds and π-π stacking interactions, which dictate the final crystal packing.

The molecule possesses several functional groups capable of participating in hydrogen bonding. The sulfonamide group (-SO2NH-) is a potent hydrogen bond donor (N-H) and acceptor (S=O). In related sulfonamide structures, N–H⋯O hydrogen bonds are a common and robust motif, often leading to the formation of chains or more complex three-dimensional networks. mdpi.comnih.gov For instance, in N-phenyl-4-nitrobenzenesulfonamide, intermolecular N–H⋯O hydrogen bonds link molecules into C(4) chains. nih.gov The nitro group (-NO2) is also a strong hydrogen bond acceptor and can participate in various interactions, including C–H⋯O bonds. mdpi.com

By systematically modifying the molecular structure, for example, by introducing different substituents on the benzylidene ring, it is possible to modulate these intermolecular forces. This can lead to the formation of different crystal polymorphs or cocrystals with tailored physical properties. The study of these interactions, often visualized using tools like Hirshfeld surface analysis, is fundamental to understanding and predicting the supramolecular chemistry of this compound and its derivatives. nih.govresearchgate.net

Interaction TypeParticipating GroupsPotential Supramolecular Motif
Strong Hydrogen BondSulfonamide N-H (donor) and Sulfonyl O (acceptor)Formation of chains or dimers (e.g., C(4) chains). nih.gov
Hydrogen BondSulfonamide N-H (donor) and Nitro O (acceptor)Inter- and intramolecular links contributing to network formation.
Weak Hydrogen BondAromatic C-H (donor) and Sulfonyl/Nitro O (acceptor)Cross-linking of primary chains to form sheets or 3D networks. mdpi.com
π-π StackingBenzylidene ring and 4-nitrophenyl ringStabilization of crystal packing, often in parallel or offset arrangements. mdpi.com

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Pathways

The future of synthesizing N-Benzylidene-4-nitro-benzenesulfonamide and its analogs lies in the development of environmentally benign and efficient methodologies. Current research is paving the way for greener synthetic routes that minimize waste and energy consumption.

Key Future Research Areas:

Photocatalytic Synthesis: The use of visible-light photoredox catalysis offers a promising green alternative to traditional thermal methods for sulfonamide synthesis. rsc.orgrsc.orgbohrium.com Future work could focus on developing metal-free photocatalytic systems for the direct synthesis of N-benzylidene sulfonamides, reducing reliance on transition-metal catalysts. nih.gov Investigating the late-stage functionalization of sulfonamides through photocatalytically generated sulfonyl radical intermediates could also provide novel derivatives. acs.orgnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times with reduced solvent usage. researchgate.netnih.govrdd.edu.iqscirp.org Future studies should explore the application of microwave-assisted synthesis for the rapid and efficient production of a diverse library of this compound derivatives.

Green Solvents and Catalysts: The exploration of sustainable solvents like water, ethanol, and deep eutectic solvents is crucial for developing eco-friendly synthetic protocols. rsc.orgresearchgate.net Research into catalyst-free condensation reactions, potentially utilizing reusable dehydrating agents like neutral Al2O3, could further enhance the sustainability of N-sulfonylimine synthesis. rsc.org The use of natural acids as catalysts in Schiff base formation also presents a viable green chemistry approach. researchgate.net

Enzymatic and Bio-inspired Synthesis: Biocatalysis, using enzymes or whole-cell systems, could offer highly selective and environmentally friendly routes to chiral sulfonamides. Future research could explore the potential of engineering enzymes for the specific synthesis of this compound and its derivatives. The biosynthesis of sulfonamides in microorganisms provides inspiration for developing novel bio-inspired synthetic strategies. nih.gov

Table 1: Comparison of Conventional and Emerging Sustainable Synthetic Methods

MethodAdvantagesDisadvantagesFuture Research Focus
Conventional Synthesis Well-established, reliableOften requires harsh conditions, toxic reagents, and solventsReplacement with greener alternatives
Photocatalysis Mild reaction conditions, high functional group tolerance, use of visible lightMay require expensive photocatalysts, potential for side reactionsDevelopment of metal-free catalysts, exploration of new reaction pathways
Microwave-Assisted Synthesis Rapid reaction rates, higher yields, reduced solvent useRequires specialized equipment, potential for localized overheatingOptimization of reaction conditions for a wider range of substrates
Green Solvents/Catalysts Reduced environmental impact, improved safetyMay have lower solubility or reactivity for some substratesDiscovery of new green solvents and highly efficient, recyclable catalysts

Advanced Computational Modeling for Complex Systems and Predictive Design

Computational chemistry is poised to play an increasingly important role in accelerating the discovery and design of new N-benzylidene-benzenesulfonamide derivatives with tailored properties. Advanced modeling techniques can provide deep insights into molecular structure, reactivity, and potential applications.

Key Future Research Areas:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) of this compound and its derivatives. researchgate.netresearchgate.net This information is crucial for understanding their reactivity, stability, and potential for nonlinear optical (NLO) applications. researchgate.netacs.org

Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR models can be developed to establish correlations between the molecular structure of sulfonamide derivatives and their physicochemical properties. nih.gov This predictive approach can guide the design of new compounds with desired characteristics, such as enhanced solubility or specific electronic properties, for applications in materials science and medicinal chemistry.

Molecular Docking and Dynamics Simulations: For biological applications, molecular docking studies can predict the binding affinity and interaction modes of N-benzylidene-benzenesulfonamide derivatives with specific protein targets. nih.govnih.govmdpi.com Molecular dynamics simulations can further elucidate the dynamic behavior of these compounds within a biological environment, providing insights into their mechanism of action.

Predictive Design of Materials: Computational screening can be used to predict the properties of novel materials based on the N-benzylidene-benzenesulfonamide scaffold. This includes predicting their potential as organic semiconductors, NLO materials, or components in other functional devices.

Exploration of New Material Science Applications and Device Integration

The unique electronic and structural features of this compound suggest its potential for use in various material science applications. Future research should focus on exploring these untapped possibilities.

Key Future Research Areas:

Organic Electronics: The rigid, crystalline nature of many sulfonamides, coupled with the potential for tunable electronic properties through derivatization, makes them interesting candidates for organic electronic materials. wikipedia.org Future work could investigate the synthesis of N-benzylidene-benzenesulfonamide derivatives with extended π-conjugation for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The synthesis of cyclic sulfonamides (sultams) has already shown promise for deep-blue emitters in organic electronics. wikipedia.org

Nonlinear Optical (NLO) Materials: The presence of donor and acceptor groups in the N-benzylidene-benzenesulfonamide scaffold suggests potential for second-order NLO properties. Computational studies can be used to predict the hyperpolarizability of new derivatives, guiding the synthesis of promising NLO materials for applications in telecommunications and optical data processing. researchgate.net

Functional Polymers and Dyes: The imine linkage and the sulfonamide group can be incorporated into polymer backbones to create functional materials with specific thermal, mechanical, or electronic properties. The chromophoric nature of the nitro-substituted aromatic ring also suggests potential applications as dyes and pigments. rsc.org

Sensors and Molecular Switches: The reactivity of the imine bond and the sensitivity of the electronic structure to environmental changes could be exploited in the design of chemical sensors. Furthermore, the possibility of E/Z isomerization around the C=N bond could be investigated for the development of molecular switches.

Investigation of Complex Reaction Mechanisms and Catalytic Pathways

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing methods and developing new catalytic systems.

Key Future Research Areas:

Mechanistic Studies of Photocatalytic Reactions: Detailed mechanistic investigations, including transient absorption spectroscopy and computational modeling, are needed to elucidate the pathways of photocatalytic sulfonamide synthesis. Understanding the roles of radical intermediates and the kinetics of these reactions will enable the design of more efficient photocatalytic systems. acs.orgnih.gov

Elucidation of Catalytic Cycles: For metal-catalyzed reactions, such as palladium-catalyzed arylation of imines, detailed studies are required to understand the catalytic cycle, including the roles of ligands and additives. rsc.org This knowledge is crucial for developing more active and selective catalysts. Cobalt-catalyzed C-H amidation is another area where mechanistic understanding can lead to improved catalyst design. rsc.orgresearchgate.net

Kinetics and Thermodynamics of Imine Formation: A thorough investigation of the kinetics and thermodynamics of the condensation reaction between 4-nitro-benzenesulfonamide and benzaldehyde (B42025) derivatives will provide valuable data for optimizing reaction conditions and improving yields. rsc.orgnih.gov

Radical-Mediated Transformations: The exploration of radical-mediated reactions involving N-benzylidene-benzenesulfonamides could lead to novel synthetic transformations. Understanding the stability and reactivity of the corresponding radical intermediates is key to harnessing their synthetic potential. nih.gov

Design of Derivatives with Tunable Chemical and Electronic Properties

The modular nature of this compound allows for the systematic modification of its structure to fine-tune its chemical and electronic properties for specific applications.

Key Future Research Areas:

Substituent Effects on Electronic Properties: A systematic study of the effect of different electron-donating and electron-withdrawing substituents on both the benzylidene and benzenesulfonamide (B165840) rings will provide a clear understanding of how to tune the HOMO-LUMO gap, dipole moment, and other electronic properties. This is crucial for applications in organic electronics and NLO materials. researchgate.net

Synthesis of Novel Heterocyclic Derivatives: The incorporation of various heterocyclic rings into the N-benzylidene-benzenesulfonamide scaffold can lead to derivatives with novel biological activities and material properties. nih.govnih.gov

Development of Multi-target Ligands: In the context of medicinal chemistry, the design of derivatives that can interact with multiple biological targets is a promising strategy for developing more effective therapeutic agents. nih.govmdpi.com

Control of Solid-State Packing: The introduction of different functional groups can influence the intermolecular interactions and solid-state packing of these molecules, which is critical for optimizing the performance of organic electronic devices.

Table 2: Potential Applications and Corresponding Desired Properties of Derivatives

Application AreaDesired Chemical/Electronic PropertiesPotential Modifications
Organic Electronics Small HOMO-LUMO gap, high charge carrier mobility, good solid-state packingExtended π-conjugation, introduction of electron-rich/poor moieties
Nonlinear Optics Large molecular hyperpolarizability, non-centrosymmetric crystal packingStrong donor-acceptor systems, chiral auxiliaries
Medicinal Chemistry Specific binding affinity, good ADME properties, low toxicityIntroduction of pharmacophoric groups, modification of lipophilicity
Sensors Sensitivity to specific analytes, measurable change in optical or electronic propertiesIncorporation of recognition motifs, fluorophores, or redox-active units

Q & A

Q. What are the recommended synthetic routes for preparing N-Benzylidene-4-nitro-benzenesulfonamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of 4-nitrobenzenesulfonamide with benzaldehyde derivatives under acidic or basic catalysis. A typical protocol involves refluxing equimolar amounts of the sulfonamide and aldehyde in ethanol with a catalytic amount of glacial acetic acid (5 mol%) for 6–8 hours. Yield optimization requires monitoring reaction progress via TLC and adjusting solvent polarity (e.g., switching to DMF for sluggish reactions). Post-synthesis purification is achieved through recrystallization from ethanol/water (3:1 v/v) .

Table 1 : Representative Reaction Conditions

CatalystSolventTemp (°C)Time (h)Yield (%)
AcOHEtOH80872
H₂SO₄Toluene1101265

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to resolve overlapping peaks, particularly for the benzylidene proton (δ ~8.3 ppm) and nitro group effects on aromatic protons .
  • FT-IR : Confirm sulfonamide S=O stretches (1340–1320 cm⁻¹ and 1160–1140 cm⁻¹) and C=N imine stretch (1630–1600 cm⁻¹) .
  • Crystallography :
    Single-crystal X-ray diffraction (SCXRD) using SHELXL-2018 for structure refinement. Hydrogen-bonding networks (e.g., N–H···O interactions) should be analyzed using Mercury software to validate packing efficiency .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for polymorphs of this compound be resolved?

  • Methodological Answer : Polymorph characterization requires high-resolution SCXRD combined with Hirshfeld surface analysis (CrystalExplorer) to distinguish between genuine polymorphs and disordered structures. For example, differences in torsion angles (>5°) or hydrogen-bonding motifs (e.g., bifurcated vs. linear bonds) indicate distinct polymorphs. Validate using the CheckCIF tool in the Cambridge Structural Database to flag outliers in bond lengths/angles .

Q. What computational strategies are suitable for predicting the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with protein targets (e.g., carbonic anhydrase IX) to assess binding affinity. Prepare ligand structures with Open Babel (MMFF94 optimization) and validate docking poses via RMSD clustering (<2.0 Å threshold) .
  • QSAR Modeling : Develop 2D-QSAR models using DRAGON descriptors (e.g., topological charge indices) and partial least squares regression. Validate with leave-one-out cross-validation (Q² > 0.6) .

Table 2 : Representative Docking Results

DerivativeTarget ProteinBinding Affinity (kcal/mol)
R = -NO₂CA IX-9.2
R = -ClCA IX-8.7

Q. How do intermolecular hydrogen-bonding patterns influence the stability of this compound in solid-state formulations?

  • Methodological Answer : Analyze hydrogen-bonding motifs (e.g., N–H···O=S, C–H···O) using graph-set notation (e.g., S(6) rings for sulfonamide dimers). Stability correlates with the density of strong hydrogen bonds (bond energy >25 kJ/mol). Accelerated stability studies (40°C/75% RH for 4 weeks) combined with PXRD can quantify amorphous-to-crystalline phase transitions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Contradictions often arise from solvent polarity or nitro group orientation. For example, in DMSO, the nitro group’s electron-withdrawing effect enhances sulfonamide N–H acidity, favoring SNAr reactions. In contrast, nonpolar solvents (toluene) may stabilize resonance structures that reduce reactivity. Validate via kinetic studies (UV-Vis monitoring at 300 nm) and DFT calculations (B3LYP/6-31G*) to map transition states .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (GHS Category 2A) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <10 μm).
  • Storage : Store in amber glass vials at 2–8°C under nitrogen to prevent nitro group degradation .

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